(5-Methyl-furan-2-ylmethyl)-(2-morpholin-4-yl-ethyl)-amine
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Overview
Description
(5-Methyl-furan-2-ylmethyl)-(2-morpholin-4-yl-ethyl)-amine is an organic compound that features a furan ring substituted with a methyl group and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-furan-2-ylmethyl)-(2-morpholin-4-yl-ethyl)-amine typically involves the following steps:
Preparation of 5-Methylfurfurylamine: This intermediate can be synthesized from commercially available 5-methylfurfural via the oxime, followed by reduction with lithium aluminum hydride (LiAlH4).
Formation of the Final Compound: The 5-Methylfurfurylamine is then reacted with 2-chloroethylmorpholine under basic conditions to yield this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-furan-2-ylmethyl)-(2-morpholin-4-yl-ethyl)-amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan derivatives such as 2-furoic acid.
Reduction: Various amine derivatives.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
(5-Methyl-furan-2-ylmethyl)-(2-morpholin-4-yl-ethyl)-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (5-Methyl-furan-2-ylmethyl)-(2-morpholin-4-yl-ethyl)-amine involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions, while the morpholine ring can form hydrogen bonds with biological molecules. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Methylfurfurylamine: A precursor in the synthesis of (5-Methyl-furan-2-ylmethyl)-(2-morpholin-4-yl-ethyl)-amine.
2-Methylfuran: A simpler furan derivative with different reactivity and applications.
Morpholine: A related compound with a similar ring structure but different functional groups.
Uniqueness
This compound is unique due to its combination of a furan ring and a morpholine ring, which imparts distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]-2-morpholin-4-ylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-11-2-3-12(16-11)10-13-4-5-14-6-8-15-9-7-14/h2-3,13H,4-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMAIYEWXKQRJJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNCCN2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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